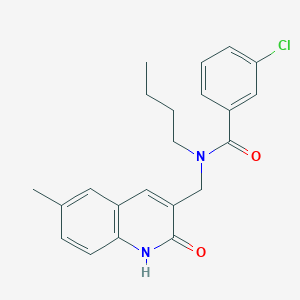
N-butyl-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family and is also known as BQ-123. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of N-butyl-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves its ability to selectively block the action of endothelin-1, a potent vasoconstrictor peptide. This results in the relaxation of smooth muscle cells and increased blood flow to the affected area.
Biochemical and physiological effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have potent vasodilatory effects, making it a potential treatment for conditions such as hypertension and pulmonary arterial hypertension. It has also been found to have anti-inflammatory and anti-fibrotic effects, making it a potential treatment for conditions such as asthma and fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-butyl-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide in lab experiments is its high selectivity for endothelin-1 receptors. This allows researchers to selectively block the action of endothelin-1 without affecting other signaling pathways. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels in vivo.
Zukünftige Richtungen
There are several future directions for research involving N-butyl-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. One potential area of research is the development of more potent and selective endothelin-1 receptor antagonists. Another potential area of research is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various disease states.
Synthesemethoden
The synthesis of N-butyl-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is a complex process that involves multiple steps. The most commonly used method involves the reaction of 3-chloro-4-fluoroaniline with 2-hydroxy-6-methylquinoline in the presence of a suitable catalyst. The resulting product is then reacted with butylamine and benzoyl chloride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
N-butyl-3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Eigenschaften
IUPAC Name |
N-butyl-3-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-3-4-10-25(22(27)16-6-5-7-19(23)13-16)14-18-12-17-11-15(2)8-9-20(17)24-21(18)26/h5-9,11-13H,3-4,10,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFFNKHILQPSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

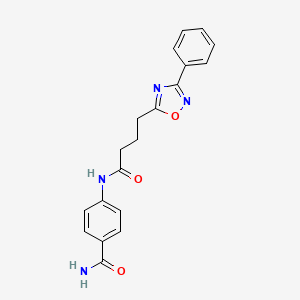
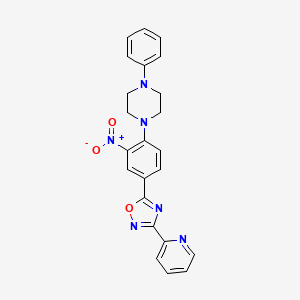
![N-[(4-chlorophenyl)methyl]-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7713810.png)


![3-(3-methoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713835.png)
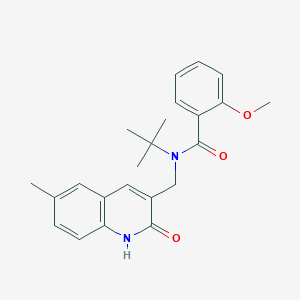
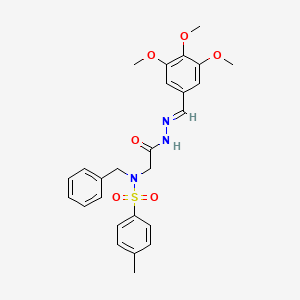


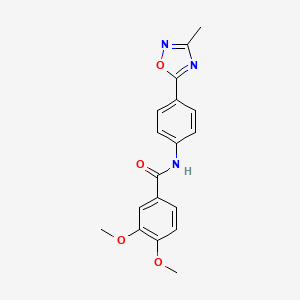
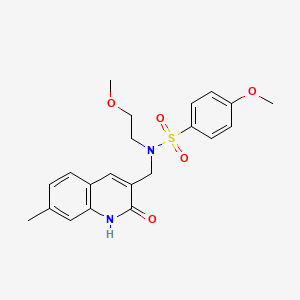
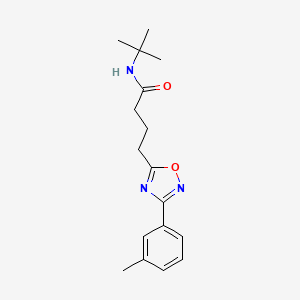
![3-(benzylsulfamoyl)-N-[(furan-2-yl)methyl]-4-methoxybenzamide](/img/structure/B7713881.png)